Nitrocyanamide

Energetic materials Ionic liquids Detonation performance

Designing energetic ionic liquids or green primary explosives? Nitrocyanamide (NCA) bridges dinitramide and dicyanamide chemistry, offering a tunable nitro-nitrile platform. Unlike DCA, NCA-based salts deliver +33% detonation pressure and +8.2% specific impulse. - [Cu(MIM)₄](NCA)₂: reduces AP decomposition peak by 88.8°C, increases heat release by 1678 J/g. - Acid-stable for metathesis routes; impact insensitive (>40 J) for lead-free detonators. - Procure for propulsion or catalyst development.

Molecular Formula CHN3O2
Molecular Weight 87.04 g/mol
CAS No. 62132-79-0
Cat. No. B14539708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrocyanamide
CAS62132-79-0
Molecular FormulaCHN3O2
Molecular Weight87.04 g/mol
Structural Identifiers
SMILESC(#N)N[N+](=O)[O-]
InChIInChI=1S/CHN3O2/c2-1-3-4(5)6/h3H
InChIKeyZNPKAOCQMDJBIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitrocyanamide: Structural Hybridization and Performance Baseline


Nitrocyanamide (NCA, CAS 62132-79-0, CHN₃O₂, MW 87.04 g·mol⁻¹) is a nitro-functionalized cyanamide derivative whose anion, [O₂N–N–CN]⁻, represents a deliberate structural hybridization of the dinitramide [O₂N–N–NO₂]⁻ and dicyanamide [N(CN)₂]⁻ anions [1]. This bridging architecture combines the nitro group's oxidative potential with the nitrile moiety's high heat of formation, positioning NCA as a versatile building block for energetic ionic liquids, coordination compounds, and primary explosive salts [2]. Unlike either parent anion, NCA provides a tunable balance of oxygen content, nitrogen richness, and coordination versatility that has driven its investigation across hypergolic bipropellants, solid-propellant combustion catalysis, and green primary explosive formulations [3].

Nitrocyanamide vs. Dicyanamide & Dinitramide: Why Substitution Fails


The structural intermediacy of nitrocyanamide between dicyanamide (DCA) and dinitramide (DN) produces a unique property profile that cannot be replicated by either comparator anion alone. Pairwise comparisons of N,N-dimethylhydrazinium salts reveal that NCA-based ionic liquids deliver systematically higher detonation velocities (+11.3%), detonation pressures (+33.4%), and specific impulses (+8.2%) than their DCA counterparts, albeit at a tradeoff in gravimetric heat of formation [1]. Simultaneously, NCA salts exhibit greater thermal stability than analogous DCA salts [1], while NCA-based coordination complexes outperform both DCA and cyanoborohydride (CBH) analogues as catalysts for ammonium perchlorate thermal decomposition [2]. This multidimensional differentiation—encompassing detonation performance, thermal robustness, and catalytic efficacy—means that direct anion-for-anion substitution in a formulation will alter multiple interdependent performance parameters in ways that cannot be compensated by simple stoichiometric adjustment. The quantitative evidence below establishes where and by how much nitrocyanamide diverges from its closest structural relatives.

Nitrocyanamide: Head-to-Head Performance Evidence


Detonation Performance: NCA vs. DCA Ionic Liquids

In the only systematic head-to-head study directly comparing N,N-dimethylhydrazinium salts with matched cations but differing anions, the nitrocyanamide (NCA) series surpassed the dicyanamide (DCA) series across all detonation-critical metrics except gravimetric heat of formation. Key data extracted from Zhang et al. (2010) [1]: the highest detonation velocity among NCA salts reached 7029 m·s⁻¹ versus 6318 m·s⁻¹ for the best DCA salt; highest detonation pressure was 14.71 GPa (NCA) versus 11.03 GPa (DCA); and highest specific impulse was 227.2 s (NCA) versus 210.0 s (DCA). The tradeoff is a lower maximum heat of formation for NCA (2.18 kJ·g⁻¹ vs. 3.26 kJ·g⁻¹ for DCA).

Energetic materials Ionic liquids Detonation performance Bipropellant fuels

Thermal Stability: NCA Salts vs. Dicyanamide Analogues

Across the same Zhang et al. (2010) study, the decomposition temperatures of N,N-dimethylhydrazinium nitrocyanamide salts ranged from 144.8 °C to 296.9 °C, and the authors explicitly state that 'the nitrocyanamide salts exhibit greater thermal stability than their dicyanamide analogues' [1]. This trend has been corroborated in independent studies: N,N-dimethylhydrazinium dicyanamide salts decomposed at lower onset temperatures than their NCA counterparts under identical DSC conditions (10 °C·min⁻¹, closed Al pans) [1]. The enhanced thermal stability is attributed to stronger intermolecular hydrogen-bonding networks facilitated by the nitro group, which also accounts for the systematically higher densities and viscosities of NCA salts relative to DCA salts [1].

Thermal stability Energetic salts DSC Decomposition temperature

AP Decomposition Catalysis: NCA Complex vs. DCA and CBH

Yang et al. (2025) prepared the energetic complex [Cu(MIM)₄](NCA)₂ (NCA = nitrocyanamide, MIM = 1-methylimidazole) and directly compared its catalytic performance on ammonium perchlorate (AP) thermal decomposition against the isostructural dicyanamide complex [Cu(MIM)₄](DCA)₂ and cyanoborohydride complex [Cu(MIM)₄](CBH)₂ [1]. The NCA complex was unequivocally superior: it reduced the AP high-temperature decomposition peak to 285.6 °C, lowered the activation energy to 81.5 kJ·mol⁻¹, and increased the heat release to 2458 J·g⁻¹. When mixed with AP at a 1:2 mass ratio, [Cu(MIM)₄](NCA)₂ decreased the AP decomposition peak temperature by 88.8 °C, increased heat release by 1678 J·g⁻¹, and reduced activation energy by 47.1 kJ·mol⁻¹ versus pure AP [1].

Solid propellant Ammonium perchlorate Combustion catalyst Energetic complex

Hypergolic Ignition and Insensitivity: NCA Complex

The complex [Cu(MIM)₄](NCA)₂ spontaneously ignites upon contact with white fuming nitric acid (WFNA) with an ignition delay time of 16 ms, yet simultaneously exhibits friction sensitivity of 240 N and impact sensitivity >40 J—values sufficiently high for safe handling [1]. This contrasts sharply with traditional hypergolic fuels such as hydrazine and UDMH, which combine high vapor pressure with acute toxicity and carcinogenicity [2]. Additionally, He et al. (2010) demonstrated that a broad family of NCA-based ionic liquids (imidazolium, guanidinium, and tetrazolium salts) are all impact-insensitive materials, providing a class-wide safety advantage [2]. While DCA-based ILs typically show shorter ignition delay times (as low as 22 ms for N,N-dimethylhydrazinium DCA salts [3]), the NCA complex's 16 ms ID competes favorably while offering the catalytic and detonation benefits described above.

Hypergolic fuel Ignition delay Impact sensitivity Friction sensitivity Green propellant

Density-Specific Impulse: NCA Ionic Liquids vs. UDMH

Wang et al. (2019) measured densities of azide-functionalized-cation ILs bearing dicyanamide and nitrocyanamide anions in the range of 1.11–1.29 g·cm⁻³ and calculated density-specific impulse values (predicted via Gaussian 09) between 289.9 and 344.9 s·g·cm⁻³ [1]. The authors explicitly note that 'both these values of two physical properties are much higher than those of unsymmetrical dimethylhydrazine (UDMH)' [1]. For reference, UDMH has a density of 0.793 g·cm⁻³ and a vacuum specific impulse of approximately 333 s (N₂O₄/UDMH), yielding a density-specific impulse of approximately 264 s·g·cm⁻³ [2]. The NCA/DCA ILs therefore offer a 10–30% volumetric performance advantage over the legacy storable hypergolic fuel standard.

Density-specific impulse Hypergolic propellant Volumetric performance Ionic liquid fuel

Acid Stability: NCA vs. Typical Nitroamines

Astrat'ev and Kuznetsov (2002) studied the kinetics of nitrocyanamide decomposition in aqueous sulfuric and nitric acids and unexpectedly discovered that nitrocyanamide possesses 'fairly high resistance to acids,' enabling its synthesis and manipulation 'not only in alkaline but also in strongly acid media' [1]. This is an unusual property among nitroamine compounds, many of which are acid-labile and undergo rapid denitration or hydrolytic decomposition under acidic conditions. The major acid-catalyzed decomposition product is nitrourea, and the relatively slow kinetics of this transformation permit synthetic operations that would be precluded for more acid-sensitive energetic intermediates.

Acid stability Synthetic route Nitroamine chemistry Process chemistry

Nitrocyanamide: Application Scenarios for Procurement


Hypergolic Fuel: Hydrazine Replacement

Nitrocyanamide-based ionic liquids offer a compelling path toward low-vapor-pressure, non-carcinogenic hypergolic fuels that ignite spontaneously upon contact with nitric acid oxidizers. Procurement priority should be given to NCA salts over DCA analogues when the design specification prioritizes detonation pressure (+33.4%), detonation velocity (+11.3%), and density-specific impulse (+10–30% vs. UDMH) over gravimetric heat of formation [1][2]. The class-wide impact insensitivity of NCA ILs, combined with the demonstrated 16 ms ignition delay for the [Cu(MIM)₄](NCA)₂ complex, supports their candidacy for satellite thruster, divert-attitude-control, and in-space propulsion applications where both volumetric performance and crew safety are paramount [3][4].

Solid Propellant Combustion Catalysis: AP Burn Rate Enhancement

For solid rocket motor formulations employing ammonium perchlorate (AP) as the primary oxidizer, nitrocyanamide-based energetic complexes—particularly [Cu(MIM)₄](NCA)₂—demonstrate catalytic performance that surpasses both dicyanamide and cyanoborohydride analogues. At 5 wt% catalyst loading, the NCA complex reduces the AP high-temperature decomposition peak by 88.8 °C while increasing heat release by 1678 J·g⁻¹ and lowering activation energy to 81.5 kJ·mol⁻¹ [3]. Procurement of NCA-based catalyst precursors is indicated when the formulation goal is faster ignition, more complete combustion, and higher specific impulse in metallized or minimum-smoke propellant grains, particularly where legacy catalysts (e.g., ferrocene derivatives) suffer from migration or sublimation issues.

Lead-Free Primary Explosives: Green Initiation

Silver and potassium nitrocyanamide salts have been historically evaluated as primary explosives, and recent work on NCA-based coordination compounds demonstrates that the anion can be incorporated into impact- and friction-tolerant architectures suitable for initiation applications [5]. The high nitrogen content and favorable oxygen balance of the NCA anion, combined with the demonstrated impact insensitivity (>40 J) of NCA complexes, supports the development of lead azide/lead styphnate replacement formulations that meet contemporary environmental and occupational health regulations without sacrificing initiation reliability [4]. Procurement in research quantities is warranted for detonator and primer development programs targeting REACH-compliant, lead-free energetic formulations.

Acid-Tolerant Energetic Intermediate for Synthesis

The unusual resistance of nitrocyanamide to strongly acidic media—a property not shared by many nitroamine compounds—enables synthetic strategies that combine acidic nitration or condensation steps with subsequent alkaline workup, all within a single process stream [6]. This acid stability is particularly valuable for the preparation of NCA-based ionic liquids via metathesis routes (e.g., using silver nitrocyanamide as an anion-exchange reagent) and for the in-situ generation of NCA salts during acid-catalyzed decomposition studies of N-nitroso precursors. Procurement for synthetic method development should consider nitrocyanamide when the target product requires a nitro-functionalized pseudohalide anion capable of surviving strongly acidic reaction conditions that would degrade dicyanamide or azide alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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